Terbium-161

Prostate Cancer Dosimetry PSMA

Terbium-161 (¹⁶¹Tb) is a medium-energy beta-minus (β⁻) emitting radiolanthanide with a half-life of 6.89 days. It shares nearly identical coordination chemistry and decay properties with the clinically established radionuclide Lutetium-177 (¹⁷⁷Lu), including an average beta energy (Eβavg) of 154 keV.

Molecular Formula T
Molecular Weight 160.92758 g/mol
CAS No. 14391-19-6
Cat. No. B1209772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbium-161
CAS14391-19-6
Synonyms161Tb radioisotope
Tb-161 radioisotope
Terbium-161
Molecular FormulaT
Molecular Weight160.92758 g/mol
Structural Identifiers
SMILES[Tb]
InChIInChI=1S/Tb/i1+2
InChIKeyGZCRRIHWUXGPOV-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbium-161 (CAS 14391-19-6): A Next-Generation Beta-Minus Emitter for Targeted Radiopharmaceutical Therapy


Terbium-161 (¹⁶¹Tb) is a medium-energy beta-minus (β⁻) emitting radiolanthanide with a half-life of 6.89 days [1]. It shares nearly identical coordination chemistry and decay properties with the clinically established radionuclide Lutetium-177 (¹⁷⁷Lu), including an average beta energy (Eβavg) of 154 keV [2]. Critically, ¹⁶¹Tb distinguishes itself through the abundant co-emission of short-range conversion and Auger electrons, which deposit highly localized energy at the cellular and subcellular level [3]. This dual-action decay profile, combined with theranostic potential within the terbium isotope family (¹⁴⁹Tb, ¹⁵²Tb, ¹⁵⁵Tb), positions ¹⁶¹Tb as a compelling candidate for next-generation targeted radionuclide therapy, particularly for addressing minimal residual disease and micrometastases where conventional beta emitters face dosimetric limitations [4].

Why ¹⁷⁷Lu or Other Beta Emitters Cannot Simply Replace Terbium-161 in Precision Oncology


While Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) are established β⁻ emitters for targeted radionuclide therapy, they cannot be interchanged with Terbium-161 without a significant loss in therapeutic potential against small tumor clusters and isolated cancer cells. The critical differentiator is the dosimetric advantage at the micrometer scale. ¹⁶¹Tb emits a substantial number of low-energy conversion and Auger electrons (approximately 1.2 MeV of low-energy electron energy per decay compared to ~0.15 MeV for ¹⁷⁷Lu) [1]. This translates into a 2- to 4-fold higher absorbed dose to micrometastases compared to ¹⁷⁷Lu, as confirmed by Monte Carlo simulations and intra-patient clinical dosimetry [2][3]. Therefore, substituting ¹⁶¹Tb with a conventional beta emitter like ¹⁷⁷Lu in formulations targeting disseminated disease would result in a demonstrably lower probability of eradicating single tumor cells and micrometastases, which are key drivers of late recurrence [4].

Terbium-161 vs. ¹⁷⁷Lu and Other Radionuclides: A Quantitative Comparative Evidence Guide


Clinical Tumor Absorbed Dose: ¹⁶¹Tb-PSMA-617 Delivers a 2.4-Fold Higher Mean Tumor Dose than ¹⁷⁷Lu-PSMA-617

In an intra-individual head-to-head pilot study of six patients with metastatic castration-resistant prostate cancer (mCRPC), [¹⁶¹Tb]Tb-PSMA-617 delivered a significantly higher mean absorbed dose to tumor lesions compared to [¹⁷⁷Lu]Lu-PSMA-617 [1]. The mean tumor-absorbed dose was 6.10 ± 6.59 Gy/GBq for ¹⁶¹Tb versus 2.59 ± 3.30 Gy/GBq for ¹⁷⁷Lu (p < 0.001), representing a 2.4-fold increase [1]. This enhanced tumor deposition was achieved with only a slight increase in absorbed dose to organs at risk (kidneys: factor 1.18; parotid gland: factor 1.10) [1]. Consequently, the mean therapeutic index (TI), defined as the ratio of tumor dose to organ-at-risk dose, was significantly higher for ¹⁶¹Tb (kidney TI: 11.54 ± 9.74 vs. 5.28 ± 5.13, p = 0.002) [1].

Prostate Cancer Dosimetry PSMA

Single-Cell Dosimetry: ¹⁶¹Tb Deposits 3.4-Fold Higher Nuclear Dose than ¹⁷⁷Lu for Homogeneous Cellular Distribution

Monte Carlo simulations using the CELLDOSE code compared the energy deposition of ¹⁶¹Tb and ¹⁷⁷Lu in a single tumor cell model (14 µm cell diameter, 10 µm nucleus diameter) [1]. Assuming an equal amount of released energy (1436 MeV per cell) to isolate the effect of emission spectra, ¹⁶¹Tb delivered a substantially higher dose to the cell nucleus across all subcellular distribution scenarios [1]. For a homogeneous distribution of the radionuclide throughout the cell, the nuclear absorbed dose was 19.5 Gy for ¹⁶¹Tb compared to 5.8 Gy for ¹⁷⁷Lu, a 3.4-fold difference [1]. This dosimetric advantage was consistently observed for surface, cytoplasmic, and intranuclear distributions [1].

Micrometastases Single-Cell Dosimetry Monte Carlo Simulation

Preclinical Tumor Control: ¹⁶¹Tb-PSMA-617 Extends Median Survival by 3.4-Fold in a Prostate Cancer Xenograft Model

The therapeutic efficacy of ¹⁶¹Tb-PSMA-617 was evaluated in a preclinical xenograft model using PSMA-positive PC-3 PIP tumor-bearing mice [1]. Treatment with a single dose of 5.0 MBq of ¹⁶¹Tb-PSMA-617 extended the median survival to 36 days compared to 19 days for untreated controls [1]. A higher dose of 10 MBq further extended median survival to 65 days [1]. In a direct comparison, the study concluded that ¹⁶¹Tb-PSMA-617 demonstrated 'superior in-vitro and in-vivo results as compared to ¹⁷⁷Lu-PSMA-617,' confirming the additive therapeutic effect predicted by theoretical dose calculations [1].

Prostate Cancer Radioligand Therapy In Vivo Efficacy

Metastatic Control Probability: ¹⁶¹Tb Requires a 60% Lower Absorbed Dose than ¹⁷⁷Lu for Equivalent Tumor Control

A Monte Carlo-based dosimetric analysis evaluated the required absorbed dose (D_req) to achieve a high probability of metastatic control using PSMA-targeting radioligands [1]. The simulation modeled various metastatic burden scenarios. The D_req for ¹⁶¹Tb was found to be in the range of 210–280 Gy, while the D_req for ¹⁷⁷Lu was substantially higher at 560–780 Gy [1]. This indicates that ¹⁶¹Tb requires approximately 60% less absorbed dose to achieve the same level of metastatic control probability as ¹⁷⁷Lu. The D_req for ¹⁶¹Tb was also comparable to that of the alpha emitter Actinium-225 (²²⁵Ac), which was 240–330 Gy [1].

Metastatic Control Dosimetry PSMA Monte Carlo Simulation

Radiolabeling Efficiency: ¹⁶¹Tb Achieves >98% Labeling Yield with DOTA-TATE Under Optimized Conditions

The suitability of no-carrier-added ¹⁶¹Tb for high-yield radiolabeling was demonstrated using the clinically relevant somatostatin analogue DOTA-TATE [1]. Using a two-step extraction chromatography purification method to isolate ¹⁶¹Tb from irradiated ¹⁶⁰Gd targets, a radiolabeling efficiency of over 98% was achieved at a ¹⁶¹Tb:peptide molar ratio of 1:5 [1]. This high labeling efficiency is comparable to that routinely achieved with ¹⁷⁷Lu for similar DOTA-conjugated peptides and antibodies, confirming that the transition from ¹⁷⁷Lu to ¹⁶¹Tb can be seamless from a radiochemistry perspective [2]. Furthermore, studies show that ¹⁶¹Tb-DOTATOC remains stable over 24 hours in the presence of a stabilizer, comparable to its ¹⁷⁷Lu-labeled counterpart [2].

Radiolabeling DOTA Radiopharmaceutical Chemistry

Comparative Subcellular Energy Deposition: ¹⁶¹Tb Achieves Equivalent Nuclear Dose with 25% Fewer Decays than ¹⁷⁷Lu

A 2025 Monte Carlo-based subcellular dosimetry study compared the energy deposition patterns of ¹⁶¹Tb and ¹⁷⁷Lu at the subcellular level [1]. The study found that ¹⁶¹Tb achieved similar nuclear energy deposition as ¹⁷⁷Lu with only about 25% of the decays, a direct consequence of its higher yield of internal conversion and Auger electrons [1]. When normalized for equivalent radiotoxicity to the bone marrow (a key dose-limiting organ), approximately 75% of the ¹⁶¹Tb decays provided a similar marrow absorbed dose as ¹⁷⁷Lu, while still increasing the absorbed dose to the nucleus by approximately 18% [1]. The Auger electrons from ¹⁶¹Tb also produced highly localized energy deposition at the cell membrane, which could contribute to additional cell death mechanisms beyond nuclear DNA damage [1].

Subcellular Dosimetry Auger Electrons Radiobiology

Priority Application Scenarios for Terbium-161 in Precision Oncology and Radiopharmaceutical Development


Next-Generation PSMA-Targeted Radioligand Therapy for mCRPC with Micrometastatic Burden

For clinical research and pharmaceutical development programs focusing on prostate-specific membrane antigen (PSMA)-targeted radioligand therapy, ¹⁶¹Tb should be prioritized over ¹⁷⁷Lu when the target patient population includes those with disseminated micrometastatic disease or minimal residual disease. The 2.4-fold higher tumor-absorbed dose and superior therapeutic index demonstrated in intra-patient comparison studies directly address the dosimetric shortfall of ¹⁷⁷Lu in small tumor clusters [1]. Procurement of ¹⁶¹Tb for PSMA-617 or PSMA-I&T conjugates is justified by the potential for improved radiographic response rates and prolonged progression-free survival in mCRPC patients who are suboptimal responders to ¹⁷⁷Lu-based therapies.

Targeted Radiotherapy of Neuroendocrine Neoplasms Using SSTR Antagonists

In peptide receptor radionuclide therapy (PRRT) for somatostatin receptor (SSTR)-positive neuroendocrine neoplasms (NENs), ¹⁶¹Tb-labeled SSTR antagonists (e.g., DOTA-LM3) offer a quantifiable advantage. Preclinical data confirm that ¹⁶¹Tb delivers a higher absorbed organ dose than ¹⁷⁷Lu for these constructs [2]. Crucially, despite this increased dose delivery, ¹⁶¹Tb-labeled SSTR analogues are well-tolerated at activity levels equivalent to clinically-approved ¹⁷⁷Lu regimens [2]. Therefore, ¹⁶¹Tb should be selected for the development of SSTR antagonist-based radiopharmaceuticals, as it maximizes the therapeutic payload to the tumor while maintaining a manageable safety profile, potentially overcoming resistance mechanisms seen with SSTR agonists.

Development of Radiopharmaceuticals for Eradicating Single Tumor Cells and Stem Cell Niches

Research and development efforts aimed at preventing late cancer recurrence by targeting dormant or isolated tumor cells should select ¹⁶¹Tb as the radionuclide of choice. Monte Carlo simulations unequivocally show that ¹⁶¹Tb delivers a 3.4-fold higher nuclear dose to single cells compared to ¹⁷⁷Lu [3]. This unique capability to irradiate individual cells effectively, regardless of cross-fire from neighbors, makes ¹⁶¹Tb indispensable for conjugating to vectors that target cancer stem cell markers or antigens expressed on circulating tumor cells. Procurement of ¹⁶¹Tb for such applications is supported by evidence that it can achieve therapeutic effects with 75% fewer decays than ¹⁷⁷Lu, minimizing off-target radiation exposure [4].

Seamless Replacement of ¹⁷⁷Lu in Existing DOTA-Conjugate Radiopharmaceutical Production Pipelines

For contract manufacturing organizations (CMOs) and hospital radiopharmacies seeking to upgrade their therapeutic portfolio without overhauling established synthesis protocols, ¹⁶¹Tb is a direct and superior substitute for ¹⁷⁷Lu. Radiolabeling studies confirm that ¹⁶¹Tb achieves >98% labeling efficiency with standard DOTA-conjugated peptides (e.g., DOTA-TATE) under conditions similar to those used for ¹⁷⁷Lu [5][6]. Furthermore, the final radiochemical purity and in vitro stability of ¹⁶¹Tb-labeled compounds are comparable to their ¹⁷⁷Lu counterparts [6]. This plug-and-play compatibility, combined with the documented dosimetric superiority, provides a compelling rationale for procuring ¹⁶¹Tb to produce next-generation radiopharmaceuticals with enhanced efficacy but identical manufacturing workflows.

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